2-(2-chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-(2-chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide, also known as CMA, is a synthetic compound that has gained interest in the scientific community due to its potential applications in research. CMA is a small molecule that belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis :
- Ishmaeva et al. (2015) explored the conformations of related acetamides, emphasizing the importance of understanding molecular structure in drug design and synthesis (Ishmaeva et al., 2015).
- Gowda, Foro, and Fuess (2007) investigated the conformation of the N—H bond in structures of similar acetamides, which is crucial for predicting the behavior of these compounds in biological systems (Gowda, Foro, & Fuess, 2007).
Pharmacological Potential :
- Ghosh et al. (2008) studied a novel anilidoquinoline derivative similar to the compound , focusing on its therapeutic efficacy in treating Japanese encephalitis, indicating the potential medicinal applications of these compounds (Ghosh et al., 2008).
Molecular Docking and Ligand Interactions :
- Y. Mary and colleagues (2020) performed molecular docking studies to understand the binding interactions of similar ligands with specific proteins, which is significant for drug development and understanding how these compounds interact at the molecular level (Y. Mary et al., 2020).
Photochemical and Thermochemical Modeling :
- The work by Y. Mary et al. (2020) also includes photochemical and thermochemical modeling of related compounds, highlighting their potential use as photosensitizers in solar cells, which opens avenues for research in renewable energy (Y. Mary et al., 2020).
Antibacterial Activity :
- Nafeesa et al. (2017) evaluated the antibacterial potential of related acetamide derivatives, which is relevant for developing new antimicrobial agents (Nafeesa et al., 2017).
properties
CAS RN |
358360-83-5 |
---|---|
Product Name |
2-(2-chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide |
Molecular Formula |
C15H14Cl2N2O3S |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19(14-8-3-2-7-13(14)17)10-15(20)18-12-6-4-5-11(16)9-12/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
UUYQFOSWDVZCAB-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl |
synonyms |
N-(3-Chloro-phenyl)-2-[(2-chloro-phenyl)-methanesulfonyl-amino]-acetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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